molecular formula C11H15N3O3 B1621054 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone CAS No. 357608-96-9

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone

Cat. No.: B1621054
CAS No.: 357608-96-9
M. Wt: 237.25 g/mol
InChI Key: HLYJIMMBSDEPKO-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone (CAS Registry Number: 357608-96-9) is a nitro-substituted pyridine derivative with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . Its structure is characterized by a nitro group and a diethylamino substituent on the pyridine ring, which is functionalized with an ethanone group at the 1-position . This specific arrangement classifies it among nitro-containing synthetic equivalents, a class of compounds that are highly valuable in organic synthesis and medicinal chemistry research due to the reactivity of the nitro group . This compound is recognized in scientific literature for its role in chemical biology, particularly as a high-affinity ligand for the pirin protein, a putative transcription factor regulator . Research demonstrates its application as a key chemical precursor in the development of proteolysis targeting chimeras (PROTACs) . These heterobifunctional molecules are designed to induce targeted protein degradation within living cells, a powerful approach for validating novel therapeutic targets and probing non-catalytic protein function . As such, this chemical serves as a critical research tool for investigating intracellular target engagement and for exploring novel strategies in drug discovery, especially against challenging biological targets where proximal biomarkers are unknown . The product is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[2-(diethylamino)-5-nitropyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-13(5-2)11-6-9(8(3)15)10(7-12-11)14(16)17/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJIMMBSDEPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376234
Record name 1-[2-(Diethylamino)-5-nitropyridin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357608-96-9
Record name 1-[2-(Diethylamino)-5-nitropyridin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Cyclization for 2-Diethylamino-4-acetylpyridine

The core structure, 2-diethylamino-4-acetylpyridine, can be synthesized via a three-component reaction involving:

  • N,N-Diethyl-2-nitroethene-1,1-diamine (EDAM derivative) : Prepared by reacting diethylamine with nitroethylene.
  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) : Acts as a formylation agent.
  • Ethyl acetoacetate : Provides the acetyl group at position 4.

Reaction Conditions :

  • Solvent : 1,4-Dioxane (8 mL per 1 mmol substrate).
  • Catalyst : Cesium carbonate (Cs₂CO₃, 0.05 equiv).
  • Temperature : Reflux (101°C).
  • Time : 5–10 hours.

Mechanism :

  • Enamine Formation : DMF-DMA reacts with ethyl acetoacetate to generate a β-enamino ketone intermediate.
  • Nucleophilic Attack : The α-carbon of the EDAM derivative attacks the electrophilic C(1) of the β-enamino ketone.
  • Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the pyridine ring.

Yield : 85–92% for analogous 2-aminopyridines.

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 requires careful control of directing effects. The N-nitropyridinium ion method (developed for β-nitropyridines) ensures regioselectivity.

Nitration Protocol

Reagents :

  • N₂O₅ : Nitrating agent.
  • SO₂/HSO₃⁻ : Redox system.

Procedure :

  • N-Nitropyridinium Formation : React 2-diethylamino-4-acetylpyridine with N₂O₅ in dichloromethane (0°C, 1 hour).
  • Nitro Group Introduction : Treat the intermediate with SO₂/HSO₃⁻ in water (25°C, 3 hours).

Regioselectivity :

  • The diethylamino group (position 2) is para-directing , while the acetyl group (position 4) is meta-directing . Combined effects favor nitration at position 5.

Yield : 70–77% for analogous 3- and 5-nitropyridines.

Optimization and Mechanistic Considerations

Solvent and Base Effects in Cyclization

  • 1,4-Dioxane : Enhances nucleophilicity of the EDAM derivative and stabilizes intermediates via hydrogen bonding.
  • Cs₂CO₃ : Facilitates deprotonation and accelerates cyclization.

Nitration under Mild Conditions

  • Avoiding Protonation : Traditional HNO₃/H₂SO₄ mixtures protonate the diethylamino group, altering directing effects. N₂O₅/SO₂ avoids this issue.

Alternative Synthetic Routes

Directed C-H Functionalization

  • Palladium-Catalyzed Amination : Introduce diethylamino at position 2 post-cyclization using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃).
  • Friedel-Crafts Acetylation : Challenging due to pyridine’s electron-deficient nature but feasible with Lewis acid catalysts (AlCl₃).

Analytical Data and Characterization

Key Spectroscopic Features :

  • ¹H NMR (CDCl₃): δ 8.52 (s, H-6), 3.48 (q, J = 7.1 Hz, NCH₂CH₃), 2.65 (s, COCH₃).
  • IR : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Challenges and Limitations

  • Nitration Regioselectivity : Competing nitration at positions 3 or 6 may occur if directing effects are unbalanced.
  • EDAM Stability : N,N-Diethyl-2-nitroethene-1,1-diamine requires anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemical Applications

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone serves primarily as an intermediate in organic synthesis. Its reactivity is attributed to the presence of both diethylamino and nitro groups, allowing it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex organic molecules. It can undergo oxidation to convert the nitro group to an amino group, which is valuable in creating amine derivatives.
  • Reagent in Organic Reactions : It acts as a reagent for nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles, leading to diverse products.

Biological Applications

Research indicates that this compound may possess notable biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects. The nitro group may play a crucial role in this activity, as seen in related compounds.
  • Anticancer Potential : Preliminary investigations suggest that this compound might inhibit cancer cell growth, although further research is required to elucidate its mechanism of action and efficacy.

Medical Applications

The exploration of this compound as a therapeutic agent is ongoing:

  • Potential Therapeutic Uses : There is interest in its application for treating various diseases due to its ability to interact with specific molecular targets. The reduction of the nitro group can lead to reactive intermediates that may affect cellular components and pathways associated with disease processes .

Industrial Applications

In industrial settings, this compound plays a role in the production of pharmaceuticals:

  • Pharmaceutical Manufacturing : Its utility as an intermediate in drug synthesis makes it valuable for pharmaceutical companies looking to develop new drugs or enhance existing formulations .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using multi-step organic reactions. Researchers optimized reaction conditions to achieve high yields and purity, demonstrating its effectiveness as a synthetic intermediate.

Research published in peer-reviewed journals investigated the biological activity of similar nitro-substituted pyridine derivatives. These studies indicated potential antimicrobial and anticancer properties, suggesting that this compound could exhibit similar effects .

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound’s pyridine ring contrasts with pyrimidine (e.g., ) or dihydropyridine (e.g., ) cores in analogs. Pyridine’s aromaticity and electron-deficient nature may enhance stability compared to partially saturated analogs.

The diethylamino group increases steric bulk and basicity compared to dimethylamino groups in compounds like 1-{4-[4-(dimethylamino)phenyl]-...}ethanone .

Functional Group Diversity : Thioxo (C=S) or sulfanylidene (S) groups in pyrimidine derivatives (e.g., ) introduce sulfur-based reactivity absent in the nitro/acetyl-substituted target compound.

Target Compound:

  • Friedländer condensation for fused ring systems.
  • Nitro-group introduction via nitration of precursor pyridines under controlled conditions .

Comparison with Analogs:

  • Pyrimidine Derivatives: Synthesized via Biginelli condensation (e.g., ) or cyclization reactions involving malononitrile/ethyl cyanoacetate (e.g., ).
  • Indole-Based Ethanones (e.g., JWH-250): Typically synthesized via nucleophilic substitution or Suzuki coupling for aryl group attachment .

Physicochemical Properties and Stability

Table 2: Physicochemical Comparison

Property This compound 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone 1-(2-Amino-6,7-dihydrothiazolo[...])ethanone
Molecular Weight 237.26 g/mol 276.32 g/mol 197.26 g/mol
Key Functional Groups Nitro, tertiary amine, ketone Sulfur, fluorophenyl, ketone Thiazolo, amino, ketone
Polarity High (nitro and amine groups) Moderate (fluorophenyl is weakly polar) Moderate (amino group enhances polarity)
Stability Sensitive to strong acids/bases (nitro group) Stable under inert conditions Likely hygroscopic (amino group)

Stability Notes:

  • The nitro group in the target compound may render it susceptible to reduction or explosive decomposition under extreme conditions, unlike sulfur-containing analogs (e.g., ).
  • Tertiary amines (e.g., diethylamino group) enhance solubility in organic solvents compared to primary/secondary amines in analogs like 1-(2-amino-6,7-dihydrothiazolo[...])ethanone .

Biological Activity

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a diethylamino group and a nitro group, which are crucial for its biological activity. The presence of the nitro group is particularly noteworthy as it can undergo reduction to form reactive intermediates that may interact with various cellular components.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive species that induce cellular toxicity, particularly in microbial cells.
  • Interaction with Cellular Targets : The diethylamino group enhances the compound's solubility and membrane permeability, facilitating its interaction with target proteins involved in cell signaling and proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microbial strains:

Microbial StrainActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Enterococcus faeciumNarrow-spectrum
Helicobacter pyloriPotentially effective

The compound's efficacy against Staphylococcus aureus suggests potential applications in treating resistant infections.

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of key signaling pathways .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against a panel of bacteria known as ESKAPE pathogens. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Enterococcus faecium, demonstrating its potential as a lead compound for drug development .
  • Anticancer Evaluation : In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound induced apoptosis via ROS production and activation of p53 signaling pathways. This suggests a promising avenue for further research into its use as an anticancer agent .

Future Directions

Given its promising biological activities, further investigations are warranted to explore the following aspects:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial and anticancer effects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.

Q & A

Basic: What are the recommended safety protocols for handling 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone in laboratory settings?

Answer:
Researchers must adhere to stringent safety measures:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and lab coats. Work exclusively in a chemical fume hood to minimize inhalation risks .
  • Storage: Store in tightly closed, labeled containers away from incompatible substances. Ensure secondary containment to prevent environmental contamination .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid drainage contamination .
  • First Aid: Immediate decontamination of exposed skin/eyes with water, followed by medical consultation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy: Analyze functional groups (e.g., nitro, carbonyl) using solutions in CCl₄ or CS₂, as demonstrated in NIST-standardized protocols .
  • Mass Spectrometry (MS): Employ electron ionization to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures to validate substituent positioning and intermolecular interactions, as applied in analogous pyrimidine derivatives .
  • Gas Chromatography (GC): Use non-polar columns (e.g., DB-1) for purity assessment, referencing retention indices from NIST databases .

Advanced: How can the nitro group in this compound be selectively reduced to an amine while preserving other functional groups?

Answer:
Optimization strategies involve:

  • Catalytic Hydrogenation: Use H₂ gas with palladium catalysts under controlled pressure (1–3 atm) and temperature (25–50°C) to minimize side reactions .
  • Chemical Reduction: Sodium borohydride (NaBH₄) in ethanol at 0–5°C, with pH monitoring to prevent over-reduction .
  • Product Validation: Confirm amine formation via LC-MS and comparative IR analysis of the nitro-to-amine transition .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

Answer:
Mitigation approaches include:

  • Hybrid QSPR/DFT Modeling: Combine quantum chemical calculations (e.g., density functional theory) with Quantitative Structure-Property Relationship (QSPR) models to refine spectral predictions .
  • Experimental Calibration: Cross-validate computational results with high-resolution NMR or X-ray crystallography data to identify electron-density mismatches .
  • Error Analysis: Quantify solvent effects and crystal packing influences using NIST reference spectra .

Basic: What physicochemical properties are critical for designing reactions involving this compound?

Answer:
Key properties include:

  • Solubility: Polar aprotic solvents (e.g., DMSO) enhance solubility due to the nitro and carbonyl groups .
  • Thermal Stability: Decomposition above 200°C necessitates low-temperature reactions (<100°C) .
  • Molecular Weight and Reactivity: The diethylamino group increases steric hindrance, requiring longer reaction times for nucleophilic substitutions .

Advanced: How does the diethylamino substituent influence the electronic environment of the pyridine ring, and how can this be experimentally validated?

Answer:

  • Electronic Effects: The diethylamino group acts as an electron donor, increasing electron density at the 4-position of the pyridine ring. This alters reactivity in electrophilic substitutions .
  • Validation Methods:
    • X-ray Diffraction: Analyze bond lengths and angles to assess resonance effects .
    • NMR Chemical Shifts: Compare ¹H/¹³C NMR shifts with unsubstituted analogs to identify deshielding/ring-current effects .
    • Electrochemical Studies: Cyclic voltammetry reveals redox behavior influenced by electron-donating groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 2
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1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone

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